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Compound of Interest

Compound Name:

1-Amino-2,4-

bis(ethylsulfanyl)acridin-9(10H)-

one

CAS No.: 89331-35-1

Cat. No.: B12941606

Get Quote

Executive Summary: The Acridinone Scaffold
The acridinone (9(10H)-acridone) scaffold represents a privileged structure in medicinal

chemistry, distinguished by its planar tricyclic chromophore. This structural feature facilitates

high-affinity DNA intercalation, making it a cornerstone in the design of antitumor and

antimicrobial agents. Unlike the fully aromatic acridines, the acridinone core possesses a

ketone at the C9 position and a secondary amine at N10, offering distinct vectors for chemical

modification.

This guide objectively compares the performance of substituted acridinones against standard

clinical agents (Doxorubicin, Etoposide, Verapamil), supported by experimental data and

mechanistic insights.
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The biological activity of acridinones is governed by three primary mechanisms:

DNA Intercalation & Topoisomerase II Inhibition: Stabilization of the "cleavable complex,"

leading to double-strand breaks and apoptosis.[1]

MDR Modulation: Inhibition of ABC transporters (P-gp/ABCB1, BCRP/ABCG2) to reverse

multidrug resistance.[2]

Lysosomal Targeting: A unique mechanism observed in imidazoacridinones (e.g., C-1311),

where lysosomal accumulation triggers membrane rupture and cell death.

Visualization: Acridinone Mechanism of Action
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Caption: Dual-pathway cytotoxicity of acridinones involving nuclear Topo II poisoning and

cytosolic lysosomal membrane permeabilization.

Comparative SAR Analysis
A. Antitumor Activity: Acridinones vs. Anthracyclines
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The critical SAR determinant for antitumor activity is the substitution at the N10 position and the

C1-C4 ring positions.

N10-Substitution: Introduction of a dialkylaminoalkyl side chain (e.g., N,N-

diethylethylenediamine) mimics the sugar moiety of anthracyclines, enhancing DNA binding

affinity and solubility.

Imidazoacridinones (e.g., C-1311): Fused imidazole rings alter the planarity and electronic

distribution, creating "intercalators" that function as Topo II poisons without the high

cardiotoxicity associated with the quinone-chelating moiety of Doxorubicin.

Comparative Efficacy Data (IC50 Values)
Compound

Target/Mechan
ism

Cell Line
(Type)

IC50 / EC50
Reference
Standard

C-1311

(Symadex)

Topo II /

Lysosome
HT29 (Colon) 0.18 µM

Doxorubicin

(~0.25 µM)

Acridone 6h Topo II Poison HeLa (Cervical) 1.24 µM
Etoposide

(VP16) (5.8 µM)

Elacridar

(GF120918)
P-gp Inhibitor

MES-Dx5 (MDR

Sarcoma)
21 nM (EC50)*

Verapamil

(>1000 nM)

DL-08 Topo II / DNA
B16-F10

(Melanoma)
14.79 µM

Amsacrine (~1.5

µM)

*EC50 for reversing Doxorubicin resistance.

B. MDR Reversal: Acridinones vs. Verapamil
Elacridar (GF120918) is the benchmark acridinone derivative for MDR reversal.

SAR Insight: The carboxamide linker and the tetrahydroisoquinoline moiety are critical.

Unlike Verapamil, Elacridar is a non-transported inhibitor, meaning it binds P-gp with high

affinity but is not pumped out, leading to prolonged sensitization.

Performance: Elacridar fully restores sensitivity to Taxol and Doxorubicin in resistant cell

lines at nanomolar concentrations (20–50 nM), whereas Verapamil requires toxic micromolar
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doses.

Experimental Protocols
Protocol 1: Synthesis of N-Substituted Acridinones
(Ullmann Condensation Route)
Rationale: The Ullmann condensation is the most robust method for constructing the acridinone

core, allowing for diverse substitutions on the aromatic rings before N-alkylation.

Workflow Visualization:

1. Ullmann Condensation
(Anthranilic Acid + Aryl Halide)

2. Cyclization
(POCl3 or PPA)

Diphenylamine-2-COOH 3. N-Alkylation
(NaH/DMF + Haloalkylamine)

9(10H)-Acridone N-Substituted
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Click to download full resolution via product page

Caption: Three-step synthetic pathway for generating bioactive N-substituted acridinones.

Detailed Methodology:

Condensation: Reflux o-chlorobenzoic acid (1.0 eq) and substituted aniline (1.2 eq) with Cu

powder (catalytic) and K₂CO₃ in DMF/water for 4–6 hours. Acidify to precipitate N-

phenylanthranilic acid.

Cyclization: Heat the intermediate in Polyphosphoric Acid (PPA) at 100°C for 2 hours. Pour

into ice water and neutralize with NH₄OH to isolate the 9(10H)-acridone core.

N-Alkylation:

Dissolve acridone (1.0 eq) in anhydrous DMF.

Add NaH (1.5 eq, 60% dispersion) at 0°C under N₂; stir for 30 min.

Add dialkylaminoalkyl chloride (e.g., 2-chloro-N,N-diethylethanamine) (1.2 eq).

Heat at 80°C for 4–8 hours.
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Validation: Monitor by TLC (CHCl₃/MeOH). Purify via silica gel column chromatography.

Protocol 2: Topoisomerase II Relaxation Assay
Rationale: To confirm the mechanism of action, one must distinguish between DNA

intercalation (which unwinds DNA) and Topo II inhibition (which prevents relaxation of

supercoiled DNA).

Reagents: Human recombinant Topo II

, supercoiled plasmid DNA (pBR322), assay buffer (Tris-HCl, ATP, MgCl₂).

Reaction: Mix 200 ng pBR322 DNA with Topo II enzyme (2 units) and the test acridinone (0.1

– 100 µM).

Incubation: 30 minutes at 37°C.

Termination: Add stop buffer (SDS/Proteinase K) to digest the enzyme.

Analysis: Electrophoresis on 1% agarose gel with Ethidium Bromide.

Result Interpretation:Supercoiled DNA band implies Topo II inhibition. Relaxed DNA band

implies active Topo II. Linear DNA implies Topo II poisoning (cleavable complex

stabilization).

Challenges & Future Directions
Solubility: Many planar acridinones suffer from poor aqueous solubility. N10-alkylation with

polar side chains (e.g., morpholine, piperazine) is the standard solution but can reduce

lipophilicity required for cell permeation.

Toxicity: While less cardiotoxic than anthracyclines, acridinones can be mutagenic due to

DNA intercalation. Future SAR focuses on "threading" intercalators that bind DNA with high

specificity but lower mutagenic potential.
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Mechanism of C-1311:Cellular uptake, cytotoxicity and DNA-binding studies of the novel

imidazoacridinone antineoplastic agent C1311. (British Journal of Cancer).

MDR Reversal (Elacridar):The acridonecarboxamide GF120918 potently reverses P-

glycoprotein-mediated resistance in human sarcoma MES-Dx5 cells.[3][4] (British Journal of

Cancer).

Acridone 6h SAR:A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer

Mechanisms and Less Cardiotoxicity. (Molecules).[1][4][5][6][7][8][9][10][11][12][13][14]

Synthesis Protocol:Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα

Inhibition... of New Acridine Derivatives. (MDPI Pharmaceuticals).[1]

General SAR Review:Recent developments in the synthesis and biological activity of

acridine/acridone analogues. (RSC Advances).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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